An In-Depth Technical Guide to 3-Tri-N-butylstannyl-phenylisothiocyanate: A Versatile Bifunctional Linker for Drug Development
An In-Depth Technical Guide to 3-Tri-N-butylstannyl-phenylisothiocyanate: A Versatile Bifunctional Linker for Drug Development
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Tri-N-butylstannyl-phenylisothiocyanate. This heterobifunctional molecule serves as a critical linker in drug development, enabling the conjugation of biomolecules and subsequent radioiodination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and scientific rationale to support its effective use in the laboratory. We will delve into the nuanced reactivity of its two key functional moieties: the tri-n-butylstannyl group, a precursor for radioiodination, and the phenylisothiocyanate group, a reactive handle for bioconjugation to primary amines.
Introduction: The Strategic Importance of Bifunctional Linkers in Therapeutics
The development of targeted therapeutics and diagnostic agents frequently relies on the ability to link different molecular entities, such as a targeting antibody and a therapeutic or imaging payload. Bifunctional linkers are the molecular bridges that make these constructs possible. 3-Tri-N-butylstannyl-phenylisothiocyanate is a prime example of such a linker, offering a strategic advantage in the development of radioimmunoconjugates.
The molecule's design is elegant in its duality. The phenylisothiocyanate group provides a robust and well-characterized method for covalent attachment to primary amines, commonly found on the surface of proteins like antibodies (specifically on lysine residues). Simultaneously, the tri-n-butylstannyl group on the aromatic ring serves as a site for efficient and site-specific radioiodination. This allows for the late-stage introduction of a radioactive iodine isotope, a common practice in nuclear medicine for both imaging (e.g., ¹²³I, ¹²⁴I) and therapeutic (e.g., ¹³¹I) applications.[1]
This guide will provide the foundational knowledge and practical protocols to leverage the unique chemical attributes of 3-Tri-N-butylstannyl-phenylisothiocyanate in the synthesis of novel bioconjugates for research and therapeutic development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. The properties of 3-Tri-N-butylstannyl-phenylisothiocyanate are summarized below.
| Property | Value | Source |
| Chemical Name | Tributyl(3-isothiocyanatophenyl)stannane | [2] |
| CAS Number | 145190-98-3 | [2] |
| Molecular Formula | C₁₉H₃₁NSSn | [2] |
| Molecular Weight | 424.23 g/mol | |
| Appearance | No Data Available | [2] |
| Purity | >98% (typical) | [2] |
| Storage Condition | No Data Available | [2] |
Note: Due to the limited availability of public data, some physical properties like melting point, boiling point, and solubility have not been definitively reported. Researchers should handle the compound with the precautions appropriate for a potentially reactive and toxic organotin compound.
Synthesis of 3-Tri-N-butylstannyl-phenylisothiocyanate
The synthesis of 3-Tri-N-butylstannyl-phenylisothiocyanate can be logically approached as a two-step process, starting from a readily available precursor, 3-bromoaniline. This synthetic strategy involves:
-
Stannylation: Introduction of the tri-n-butylstannyl group onto the aromatic ring.
-
Isothiocyanation: Conversion of the aniline's amino group into an isothiocyanate group.
Step 1: Synthesis of 3-(Tributylstannyl)aniline
This step involves a palladium-catalyzed cross-coupling reaction to form the C-Sn bond.
Protocol: Synthesis of 3-(Tributylstannyl)aniline
-
Materials:
-
3-Bromoaniline[3]
-
Hexabutylditin
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, dissolve 3-bromoaniline in anhydrous toluene.
-
Add hexabutylditin (typically 1.1 equivalents) to the solution.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel or alumina.[4] Arylstannanes are generally non-polar and can be eluted with non-polar solvents like hexanes or a low percentage of ether in hexanes.[4]
-
Expected Characterization Data for 3-(Tributylstannyl)aniline:
Step 2: Conversion to 3-Tri-N-butylstannyl-phenylisothiocyanate
The conversion of the amino group of 3-(tributylstannyl)aniline to an isothiocyanate can be achieved using several reagents, with thiophosgene and carbon disulfide being the most common.
Protocol: Isothiocyanation using Thiophosgene (Caution: Highly Toxic)
-
Materials:
-
3-(Tributylstannyl)aniline
-
Thiophosgene (CSCl₂)
-
A biphasic solvent system (e.g., chloroform and water or dichloromethane and water)
-
A base (e.g., sodium bicarbonate or triethylamine)
-
Standard glassware for handling toxic reagents in a fume hood
-
-
Procedure:
-
Dissolve 3-(tributylstannyl)aniline in the organic solvent (e.g., chloroform).
-
Add this solution to a stirred, biphasic mixture containing a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of thiophosgene (typically 1.0-1.2 equivalents) in the same organic solvent.
-
Allow the reaction to stir at room temperature while monitoring its progress by TLC.
-
Upon completion, separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or vacuum distillation.
-
Alternative Protocol: Isothiocyanation using Carbon Disulfide
A more common and less hazardous method involves the reaction with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ, which is then treated with a desulfurylating agent.[6][7][8]
-
Materials:
-
3-(Tributylstannyl)aniline
-
Carbon disulfide (CS₂)
-
A base (e.g., aqueous potassium carbonate or triethylamine)
-
A desulfurylating agent (e.g., cyanuric chloride or tosyl chloride)
-
A suitable solvent system (e.g., water/dichloromethane)
-
-
Procedure:
-
To a mixture of 3-(tributylstannyl)aniline and the base in the chosen solvent, add carbon disulfide dropwise at room temperature.
-
Stir the mixture for a few hours to form the dithiocarbamate salt.
-
Cool the mixture to 0°C and add a solution of the desulfurylating agent in an organic solvent.
-
Stir the reaction until completion (monitored by TLC).
-
Work up the reaction by separating the organic layer, washing, drying, and removing the solvent.
-
Purify the product as described above.
-
Applications in Drug Development: Bioconjugation and Radioiodination
The true utility of 3-Tri-N-butylstannyl-phenylisothiocyanate lies in its ability to seamlessly integrate into a two-stage process for creating radioimmunoconjugates.
Bioconjugation to Antibodies
The isothiocyanate group reacts readily and specifically with primary amines, such as the ε-amino group of lysine residues on the surface of antibodies, to form a stable thiourea linkage.[9]
Protocol: Antibody Conjugation
-
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.5.
-
3-Tri-N-butylstannyl-phenylisothiocyanate.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
-
-
Procedure:
-
Prepare the antibody by buffer exchange into the conjugation buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of 3-Tri-N-butylstannyl-phenylisothiocyanate in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purify the resulting stannylated antibody conjugate to remove unreacted linker using size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).[10]
-
Radioiodination of the Stannylated Conjugate
The tri-n-butylstannyl group is an excellent precursor for electrophilic radioiodination, a process known as iododestannylation. This reaction is typically high-yielding and allows for the introduction of radioiodine under mild conditions.[1]
Protocol: Radioiodination
-
Materials:
-
Stannylated antibody conjugate.
-
Radioactive sodium iodide (e.g., Na¹²⁵I).
-
An oxidizing agent (e.g., Chloramine-T or Iodo-Gen®).
-
A quenching solution (e.g., sodium metabisulfite).
-
Phosphate buffer, pH 7.4.
-
Purification system (e.g., gel filtration column).
-
-
Procedure:
-
To a solution of the stannylated antibody conjugate in phosphate buffer, add the radioactive sodium iodide solution.
-
Initiate the reaction by adding the oxidizing agent. If using Chloramine-T, a small volume of a freshly prepared solution is added. If using Iodo-Gen®, the reaction is performed in a tube pre-coated with the reagent.
-
Allow the reaction to proceed at room temperature for a short duration (typically 5-15 minutes).
-
Quench the reaction by adding the quenching solution.
-
Purify the radioiodinated antibody conjugate from unreacted radioiodine and other small molecules using a gel filtration column (e.g., Sephadex G-25).[11]
-
Safety and Handling
Organotin compounds are known for their toxicity, and appropriate safety measures are essential.
-
Toxicity: Triorganotin compounds, including tributyltin derivatives, are the most toxic class of organotin compounds.[11] They can be absorbed through the skin and are toxic if inhaled or ingested.[11]
-
Handling: All work with 3-Tri-N-butylstannyl-phenylisothiocyanate and its precursors should be conducted in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves may not be sufficient; consult a glove compatibility chart).
-
Waste Disposal: All organotin waste is considered hazardous and must be disposed of according to institutional and local regulations.[11]
Phenylisothiocyanate and thiophosgene are also toxic and should be handled with extreme care in a fume hood.
Conclusion
3-Tri-N-butylstannyl-phenylisothiocyanate is a powerful and versatile bifunctional linker for the development of targeted radiopharmaceuticals. Its unique combination of a bio-orthogonal reactive group for protein conjugation and a precursor for efficient radioiodination makes it a valuable tool for researchers in drug discovery and development. The protocols and information provided in this guide are intended to provide a solid foundation for the successful application of this important molecule in the synthesis of novel diagnostic and therapeutic agents. As with all chemical syntheses, careful planning, adherence to safety protocols, and thorough characterization of all intermediates and final products are paramount to achieving reliable and reproducible results.
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